molecular formula C22H27ClFN3O3S2 B2838142 N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride CAS No. 1215549-79-3

N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride

Cat. No.: B2838142
CAS No.: 1215549-79-3
M. Wt: 500.04
InChI Key: YZCPTISGCUAZMQ-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride is a useful research compound. Its molecular formula is C22H27ClFN3O3S2 and its molecular weight is 500.04. The purity is usually 95%.
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Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Dimethylaminoethyl group : This moiety is known for its role in enhancing solubility and bioavailability.
  • Benzo[d]thiazole moiety : Associated with various biological activities, including antimicrobial and anticancer properties.
  • Fluorophenylsulfonyl group : This substitution may enhance the compound's reactivity and selectivity towards biological targets.

The molecular formula is C21H26ClN3OS2C_{21}H_{26}ClN_3OS_2 with a molecular weight of approximately 436.0 g/mol .

Preliminary studies indicate that this compound exhibits significant biological activity through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, leading to reduced tumor growth.
  • Apoptosis Induction : Evidence suggests that it promotes apoptosis in cancer cells, potentially through the activation of intrinsic pathways.
  • Targeted Interaction : The unique structure may allow for selective interaction with certain receptors or signaling pathways critical in cancer progression .

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibits cell viability and induces apoptosis. The IC50 values were determined across multiple cell lines, revealing potent activity:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)15.0
HeLa (Cervical Cancer)10.0

These findings suggest that the compound could serve as a promising lead in anticancer drug development .

Enzyme Interaction Studies

Further investigations into the enzyme inhibition profile showed that this compound effectively inhibits key enzymes involved in the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival.

EnzymeInhibition % at 10 µM
ERK175
ERK270
MEK165

This inhibition profile supports its potential as an anticancer agent by disrupting critical signaling pathways .

Safety and Toxicology

While initial studies indicate promising therapeutic potential, comprehensive toxicological assessments are necessary to evaluate safety profiles. Current data suggest moderate cytotoxicity against non-cancerous cell lines, emphasizing the need for further investigation into selectivity and side effects .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3S2.ClH/c1-4-16-6-5-7-19-21(16)24-22(30-19)26(14-13-25(2)3)20(27)12-15-31(28,29)18-10-8-17(23)9-11-18;/h5-11H,4,12-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCPTISGCUAZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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